molecular formula C5H5N3O2 B112273 3-Amino-4-pyridazinecarboxylic acid CAS No. 21141-03-7

3-Amino-4-pyridazinecarboxylic acid

Cat. No. B112273
CAS RN: 21141-03-7
M. Wt: 139.11 g/mol
InChI Key: KCOOFYQDXAMIBZ-UHFFFAOYSA-N
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Description

3-Amino-4-pyridazinecarboxylic acid is a derivative of Pyridazine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 3-Amino-4-pyridazinecarboxylic acid involves a reaction with benzaldehyde . The reaction mixture was allowed to cool and sodium triacetoborohydride was added .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-pyridazinecarboxylic acid is C5H5N3O2 . The InChI code is 1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H, (H2,6,8)(H,9,10) . The Canonical SMILES is C1=CN=NC(=C1C(=O)O)N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4-pyridazinecarboxylic acid is 139.11 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 89.1 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Amino-4-pyridazinecarboxylic acid derivatives have been synthesized and structurally analyzed, demonstrating applications in organic chemistry and compound formation. For instance, reactions with various aryl diazonium salts led to the formation of specific pyridazinecarboxylates, which were further characterized by X-ray structure analysis (Mittelbach, Wagner, & Kratky, 1987).

Potential Anticancer Agents

  • Some derivatives of 3-Amino-4-pyridazinecarboxylic acid have been explored for their potential as anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to 3-Amino-4-pyridazinecarboxylic acid, have been developed and evaluated for antitumor activity (Temple, Rose, Comber, & Rener, 1987).

Synthesis of Novel Pyridazin-3-one Derivatives

  • A new class of pyridazin-3-one derivatives, related to 3-Amino-4-pyridazinecarboxylic acid, has been synthesized. These derivatives have potential applications in developing new compounds with diverse biological activities (Ibrahim & Behbehani, 2014).

Herbicidal Activities

  • Derivatives of 3-Amino-4-pyridazinecarboxylic acid have been studied for their herbicidal activities, showing potential in agricultural applications. Specifically, novel 3-N-substituted amino pyridazine derivatives have demonstrated effective herbicidal properties (Xu et al., 2008).

Safety And Hazards

The safety data sheet for 3-Amino-4-pyridazinecarboxylic acid indicates that it is considered hazardous . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Future research could explore the potential applications of 3-Amino-4-pyridazinecarboxylic acid in life science research and its potential as a biological material or organic compound .

properties

IUPAC Name

3-aminopyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOOFYQDXAMIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423331
Record name 3-Amino-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-pyridazinecarboxylic acid

CAS RN

21141-03-7
Record name 3-Amino-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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